2-(1-ベンジルピペリジン-4-イル)-2-フェニルペンタンジニトリル

説明

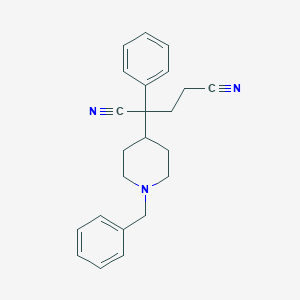

2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile is a complex organic compound that features a piperidine ring substituted with a benzyl group and a phenyl group, along with two nitrile groups

科学的研究の応用

2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Research: The compound’s derivatives are investigated for their activity as enzyme inhibitors, particularly acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer’s disease.

Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

作用機序

Target of Action

The compound 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile is a derivative of N-benzylpiperidines . These compounds are known to target Beta-secretase 1 , an enzyme that plays a crucial role in the production of beta-amyloid peptide in the brain, which is implicated in neurodegenerative disorders like Alzheimer’s disease .

Mode of Action

N-benzylpiperidines, in general, are known to interact with their targets, leading to changes in the biochemical processes . For instance, they can inhibit the activity of Beta-secretase 1, thereby reducing the production of beta-amyloid peptide .

Biochemical Pathways

Given its potential interaction with beta-secretase 1, it may influence the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . This can have downstream effects on neuronal health and function.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its potential inhibitory effect on Beta-secretase 1. By inhibiting this enzyme, the compound could potentially reduce the production of beta-amyloid peptide, thereby mitigating its neurotoxic effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with phenylacetonitrile under basic conditions to introduce the phenyl group. Finally, the nitrile groups are introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.

Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

類似化合物との比較

Similar Compounds

N-(1-Benzylpiperidin-4-yl)acetohydrazide: Similar in structure but with an acetohydrazide group instead of nitrile groups.

N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: Contains a picolinamide group and is studied for its cholinesterase inhibition activity.

Uniqueness

2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile is unique due to its dual nitrile groups, which provide distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .

生物活性

2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile, a compound with the CAS number 83898-32-2, has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile consists of a piperidine ring substituted with a benzyl group and a phenyl group, along with two nitrile functionalities. This unique configuration may contribute to its biological activity.

The exact mechanism of action for this compound remains under investigation; however, studies suggest several potential pathways:

- Interaction with Neurotransmitter Systems : The piperidine moiety indicates potential interactions with cholinergic systems, possibly functioning as an acetylcholinesterase inhibitor similar to other piperidine derivatives .

- Oxidative Stress Modulation : Preliminary findings indicate that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis in cancerous cells.

- Cell Cycle Regulation : There is evidence that related compounds can affect cell cycle progression, potentially inhibiting tumor growth by targeting specific phases of the cell cycle.

Anticancer Properties

Research has demonstrated that 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including glioma and breast cancer cells. The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's. Initial assays indicate that it may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in acetylcholine degradation, thereby enhancing cholinergic signaling .

Study 1: Anticancer Activity

A study conducted on glioma cells revealed that treatment with 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 μM, indicating potent activity compared to control groups. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.

Study 2: Neuroprotective Potential

In a model of Alzheimer's disease using SH-SY5Y neuroblastoma cells, the compound demonstrated significant inhibition of AChE activity (IC50 = 8.5 μM). This suggests that it may serve as a dual inhibitor for cholinesterases, potentially offering therapeutic benefits for cognitive enhancement in neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile. Preliminary data suggest moderate bioavailability and a half-life conducive to therapeutic use. Further investigations into metabolic pathways are ongoing to elucidate its pharmacological profile fully.

特性

IUPAC Name |

2-(1-benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3/c24-15-7-14-23(19-25,21-10-5-2-6-11-21)22-12-16-26(17-13-22)18-20-8-3-1-4-9-20/h1-6,8-11,22H,7,12-14,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAREKOTPJQVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(CCC#N)(C#N)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004034 | |

| Record name | 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83898-32-2 | |

| Record name | 2-Phenyl-2-[1-(phenylmethyl)-4-piperidinyl]pentanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Benzyl-4-piperidyl)-2-phenylglutaronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-benzyl-4-piperidyl]-2-phenylglutaronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。